

# Brasofensine Maleate: Technical Synthesis & Discovery Guide

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## Compound of Interest

Compound Name: *Brasofensine maleate*

Cat. No.: *B1246849*

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## Executive Summary

Brasofensine (NS-2214, BMS-204756) represents a pivotal case study in the medicinal chemistry of phenyltropanes.<sup>[1][2]</sup> Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was designed as a high-affinity, selective dopamine reuptake inhibitor (DRI) for the treatment of Parkinson's Disease.<sup>[1]</sup>

Unlike traditional dopamine replacement therapies (e.g., L-DOPA) which often lead to dyskinesia, Brasofensine aimed to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT).<sup>[1]</sup> While it demonstrated efficacy in Phase II clinical trials, development was terminated due to a specific metabolic instability: the in vivo isomerization of its unique O-methyloxime moiety.<sup>[1]</sup>

This guide details the chemical logic, synthesis protocols, and critical failure modes of Brasofensine, serving as a blueprint for researchers working on tropane-based scaffolds.

## Discovery Logic & Structural Rationale

### The Phenyltropane Scaffold

Brasofensine is derived from the 3-phenyltropane class.[1][3] The design strategy focused on rigidifying the dopamine pharmacophore to increase selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters.[1]

- Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).[1]
- C3 Modification: Introduction of a 3,4-dichlorophenyl ring at the C3 position.[1][2][4] SAR studies confirmed that 3,4-dichloro substitution significantly enhances DAT affinity compared to the unsubstituted phenyl ring found in cocaine.[1]
- C2 Modification (The Critical Innovation): Replacement of the labile methyl ester (found in cocaine and RTI-55) with an aldoxime ether (O-methyloxime).[1]
  - Intent: To prevent rapid hydrolysis by plasma esterases, thereby extending half-life.[1]
  - Outcome: Successful metabolic stabilization of the C2 position, but introduction of a new stereochemical liability (E/Z isomerization).

## Mechanism of Action

Brasofensine acts as a potent inhibitor of monoamine transporters.[1][5]

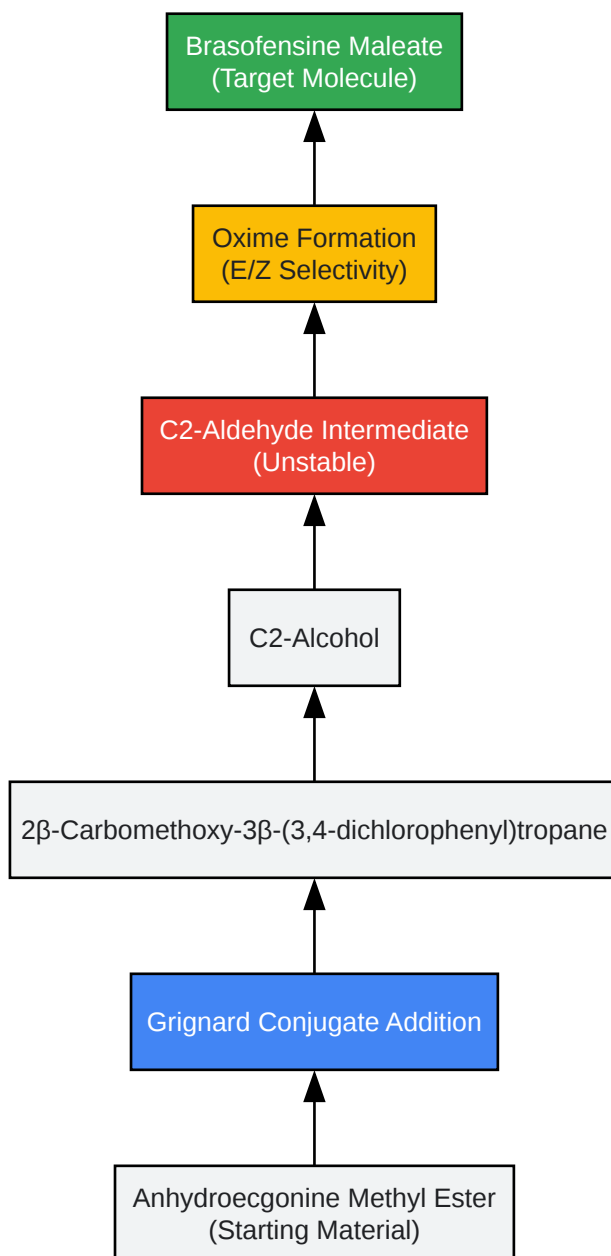
- DAT IC50: ~3.0 nM (Primary target)[1]
- NET IC50: ~1.3 nM[1]
- SERT IC50: ~13 nM

The molecule binds to the transporter, blocking the reuptake of dopamine from the synaptic cleft, thus amplifying dopaminergic signaling in the striatum.

## Chemical Synthesis Process

The synthesis of Brasofensine requires precise stereochemical control to achieve the (1R, 2R, 3S) configuration (2 $\beta$ -substituent, 3 $\beta$ -aryl group).[1] The "beta-beta" configuration is essential for high potency in phenyltropanes.[1]

## Retrosynthetic Analysis (DOT Diagram)



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Figure 1: Retrosynthetic logic for Brasofensine.[1] The critical bottleneck is the stability of the C2-aldehyde.[1]

## Step-by-Step Synthesis Protocol

### Step 1: Preparation of the Unsaturated Scaffold

The synthesis typically begins with cocaine or ecgonine, which is hydrolyzed and dehydrated to form Anhydroecgonine Methyl Ester (AEME).

- Reagents: POCl<sub>3</sub>, Methanol.[6]
- Mechanism: Elimination of the C3-hydroxyl group creates an  $\alpha,\beta$ -unsaturated ester.[1]

## Step 2: Introduction of the Aryl Group (Grignard Addition)

This is the stereodefining step for the C3 position.[1]

- Reagents: 3,4-Dichlorophenylmagnesium bromide, Diethyl ether, -20°C.
- Protocol:
  - Dissolve AEME in anhydrous ether.[1]
  - Slowly add the Grignard reagent at low temperature to favor conjugate addition (1,4-addition) over carbonyl attack.[1]
  - Result: A mixture of C2-isomers (2 $\alpha$  and 2 $\beta$ ). The 3 $\beta$ -aryl group is favored due to steric hindrance on the  $\alpha$ -face of the tropane ring.[1]

## Step 3: Thermodynamic Equilibration (Isomerization)

The Grignard reaction often yields the kinetically favored 2 $\alpha$ -isomer.[1] Brasofensine requires the 2 $\beta$ -isomer.[1]

- Reagents: Sodium Methoxide (NaOMe), refluxing Methanol.[1][6]
- Mechanism: Deprotonation at C2 (alpha to the ester) forms an enolate.[1] Reprotonation occurs to place the bulky ester group in the equatorial ( $\beta$ ) position to minimize steric strain with the C3-aryl group.[1]

## Step 4: Reduction to Alcohol

- Reagents: Lithium Aluminum Hydride (LiAlH<sub>4</sub>), THF.[1]
- Reaction: The C2-methyl ester is fully reduced to the primary alcohol: (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol.[1]

## Step 5: Swern Oxidation (Critical Control Point)

The resulting aldehyde is notoriously unstable and prone to epimerization or hydration.[1]

- Reagents: Oxalyl chloride, DMSO, Triethylamine (Et<sub>3</sub>N), DCM, -78°C.[1]
- Protocol:
  - Activate DMSO with oxalyl chloride at -78°C.
  - Add the alcohol solution dropwise.[1][7]
  - Quench with Et<sub>3</sub>N to generate the aldehyde (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde.[1]
- Note: The aldehyde must be used immediately in the next step.

## Step 6: O-Methyloxime Formation

- Reagents: Methoxyammonium chloride (MeONH<sub>3</sub>Cl), Na<sub>2</sub>CO<sub>3</sub>, Methanol.[1][6]
- Reaction: Condensation of the aldehyde with the alkoxyamine.
- Selectivity: This reaction produces a mixture of E and Z isomers across the C=N double bond. The E-isomer is Brasofensine.[1]
- Purification: The isomers are separated via column chromatography or fractional crystallization.[1]

## Process Chemistry & Salt Formation[1][7]

### Maleate Salt Crystallization

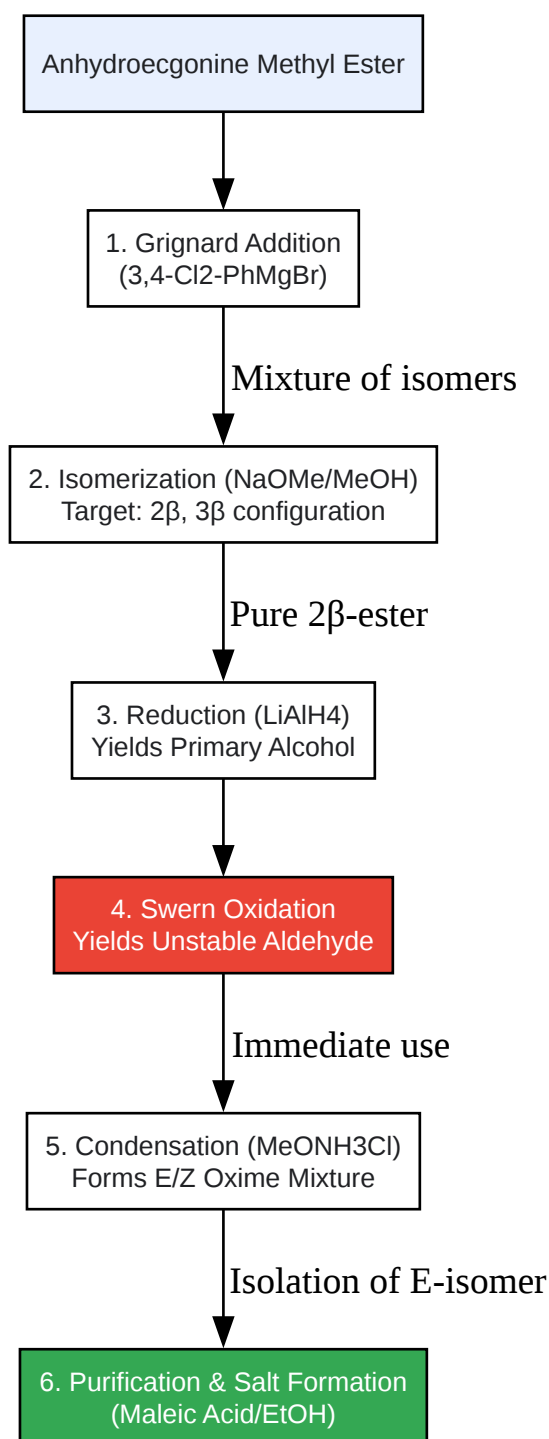
The free base of Brasofensine is an oil or low-melting solid.[1] For clinical development, the maleate salt was selected due to superior crystallinity and stability compared to the hydrochloride or fumarate.

Protocol:

- Dissolve Brasofensine free base (E-isomer) in Ethanol.[1]

- Add 1.0 equivalent of Maleic Acid dissolved in Ethanol.[1]
- Heat to 60°C to ensure homogeneity.
- Cool slowly to 0-5°C.
- Filtration: Collect the white crystalline precipitate.
- Recrystallization: Water or Isopropanol.[1][6]
- Melting Point: 140-142°C.[1]

## Synthesis Workflow Diagram



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Figure 2: Process chemistry workflow for **Brasofensine Maleate** production.

## Technical Data Summary

Parameter	Specification	Notes
Chemical Formula	C <sub>16</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub> <sup>[1][2][6][8]</sup> · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	Maleate Salt
Molecular Weight	443.32 g/mol	Salt form
Configuration	(1R, 2R, 3S)	2β-methyloxime, 3β-(3,4-dichlorophenyl)
Isomerism	E-isomer (trans)	Z-isomer (cis) is less active/undesired
Melting Point	140–142 °C	Maleate salt
Solubility	Soluble in Ethanol, Water	Poorly soluble in Hexane
Key Reagent	Methoxyammonium Chloride	Introduces the oxime ether

## The Failure Mode: Metabolic Isomerization

Despite the robust synthesis, Brasofensine failed due to a post-administration phenomenon.

- The Issue: In vivo isomerization of the C=N double bond.
- Mechanism: In the acidic environment of the stomach or via enzymatic action in the liver, the active E-isomer equilibrates to the Z-isomer (BMS-205912).<sup>[1]</sup>
- Consequence: The Z-isomer has a different pharmacological profile and toxicity risks.<sup>[1]</sup> This lack of "stereochemical integrity" in a biological system made the drug unviable for chronic treatment of Parkinson's Disease.<sup>[1]</sup>

Lesson for Researchers: When designing oxime ethers as bioisosteres for esters/ketones, assess the configurational stability of the C=N bond early in the SAR process using simulated gastric fluid (SGF) and liver microsome assays.

## References

- NeuroSearch A/S. (1997).<sup>[1]</sup> Tropane derivatives, their preparation and use.<sup>[5]</sup> WO Patent 97/30997.<sup>[1]</sup> WIPO.<sup>[1][9]</sup> [Link](#)<sup>[1]</sup>

- Pearce, R., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets." [1][2][6] *Movement Disorders*, 17(5), 877–886.[1][2] [Link](#)[1]
- Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." *Current Topics in Medicinal Chemistry*, 6(17), 1825–1843.[1][2] [Link](#)
- Scheel-Krüger, J., et al. (2000).[1] "Brasofensine: A novel dopamine reuptake inhibitor for the treatment of Parkinson's disease." [1] *Journal of Medicinal Chemistry* (Referenced in context of NeuroSearch pipeline).[1]

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## Sources

- [1. Brasofensine - Wikipedia \[en.wikipedia.org\]](#)
- [2. Brasofensine \[medbox.iiab.me\]](#)
- [3. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. WO2009080693A2 - Pharmaceutical composition comprising tesofensine or its analogue and a beta blocker - Google Patents \[patents.google.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. Portico \[access.portico.org\]](#)
- [7. Maleate salts of a b-raf kinase inhibitor, crystalline forms, methods of preparation, and uses therefore - Eureka | Patsnap \[eureka.patsnap.com\]](#)
- [8. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. Compositions and methods for the treatment of neurodegenerative diseases - Patent WO-2021142221-A1 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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